molecular formula C7H7NO2 B1269072 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- CAS No. 856597-79-0

2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

Cat. No.: B1269072
CAS No.: 856597-79-0
M. Wt: 137.14 g/mol
InChI Key: GDACOBAFWPGBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, also known as 3-(1H-pyrrol-3-yl)prop-2-enoic acid, is an organic compound with the molecular formula C7H7NO2. It is a derivative of propenoic acid with a pyrrole ring attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- can be achieved through several methods. One common approach involves the reaction of pyrrole with acrylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1H-pyrrol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyrrole derivatives .

Scientific Research Applications

2-Propenoic acid, 3-(1H-pyrrol-3-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The position of the pyrrole ring can affect the compound’s ability to undergo specific reactions and interact with biological targets .

Properties

IUPAC Name

3-(1H-pyrrol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDACOBAFWPGBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342963
Record name 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856597-79-0
Record name 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.